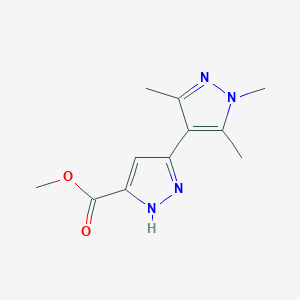![molecular formula C15H15N7O B2496676 N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamid CAS No. 2310098-20-3](/img/structure/B2496676.png)
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a useful research compound. Its molecular formula is C15H15N7O and its molecular weight is 309.333. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen mit ähnlichen Strukturen haben vielversprechende antibakterielle Aktivitäten gezeigt . So haben einige Triazolo[4,3-a]pyrazinderivate moderate bis gute antibakterielle Aktivitäten sowohl gegen grampositive Staphylococcus aureus- als auch gramnegative Escherichia coli-Stämme gezeigt .
Antifungale Aktivität
Diese Verbindungen wurden auch auf ihre antifungalen Eigenschaften untersucht . Sie haben hohe antifungale Aktivitäten gegen Candida albicans gezeigt, vergleichbar mit kommerziellen Antibiotika .
Entzündungshemmende Aktivität
Einige dieser Verbindungen wurden auf ihre entzündungshemmenden Eigenschaften getestet . Sie haben hohe entzündungshemmende Aktivitäten gezeigt, vergleichbar mit kommerziellen Medikamenten wie Indomethacin .
Antikrebsaktivität
Verbindungen mit ähnlichen Strukturen wurden als Antikrebsmittel identifiziert . Sie wurden zur Behandlung verschiedener Krebsarten eingesetzt .
Antivirale Aktivität
Diese Verbindungen wurden auch als antiviral wirksam befunden . Sie wurden zur Behandlung verschiedener Virusinfektionen eingesetzt .
Antidepressive Aktivität
Verbindungen mit ähnlichen Strukturen haben antidepressive Aktivitäten gezeigt . Sie wurden zur Behandlung verschiedener psychischer Erkrankungen eingesetzt .
Enzyminhibitoren
Diese Verbindungen wurden als Enzyminhibitoren identifiziert . Sie wurden als Carboanhydrase-Inhibitoren, Cholinesterase-Inhibitoren, alkalische Phosphatase-Inhibitoren, Anti-Lipase-Aktivitätsmittel und Aromatase-Inhibitoren eingesetzt .
Energetische Materialien
Verbindungen mit ähnlichen Strukturen wurden aufgrund ihrer guten thermischen Stabilität und Detonationseigenschaften als energetische Materialien verwendet .
Wirkmechanismus
Target of Action
Similar triazolo[4,3-b]pyridazine derivatives have been reported to exhibit potent inhibition of the c-met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
It’s known that triazolo[4,3-b]pyridazine derivatives can interact with their targets (such as c-met protein kinase) and inhibit their activity . This inhibition can lead to a decrease in cellular growth and survival, particularly in cancer cells .
Biochemical Pathways
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may affect pathways related to cellular growth, survival, and migration .
Result of Action
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may lead to a decrease in cellular growth and survival, particularly in cancer cells .
Eigenschaften
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOKWDNRJHMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2496600.png)
![4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2496601.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2496608.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)


